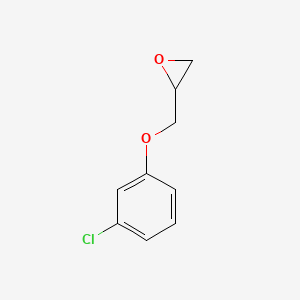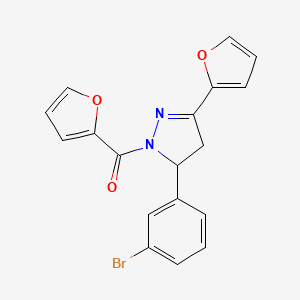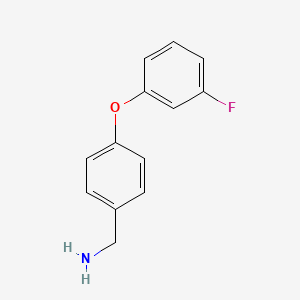
2-(3-Chlorophenoxymethyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C9H9ClO2. It is a versatile small molecule scaffold used in various chemical reactions and applications. This compound is characterized by the presence of an oxirane ring (epoxide) and a chlorophenoxy group, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of 2-(3-Chlorophenoxymethyl)oxirane typically involves the reaction of 3-chlorophenol with epichlorohydrin. The process can be summarized as follows:
Reaction of 3-chlorophenol with epichlorohydrin: This step involves the nucleophilic substitution of the hydroxyl group of 3-chlorophenol with the epoxide group of epichlorohydrin, forming this compound.
Reaction conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(3-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. Common reagents include sodium azide, sodium methoxide, and primary amines.
Ring-opening reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized products.
Oxidation and reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution and ring-opening reactions.
Applications De Recherche Scientifique
2-(3-Chlorophenoxymethyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenoxymethyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
2-(3-Chlorophenoxymethyl)oxirane can be compared with other similar compounds, such as:
2-(4-Chlorophenoxymethyl)oxirane: Similar in structure but with the chlorine atom in the para position, affecting its reactivity and applications.
2-(2-Chlorophenoxymethyl)oxirane: The chlorine atom is in the ortho position, which can influence the steric and electronic properties of the compound.
2-(3-Bromophenoxymethyl)oxirane: The bromine atom replaces chlorine, leading to differences in reactivity due to the larger atomic size and different electronegativity of bromine
These comparisons highlight the unique properties of this compound, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
2-[(3-chlorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWAQHTYWDAKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-95-2 |
Source


|
| Record name | 2-(3-chlorophenoxymethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4,6-Bis(trifluoromethyl)pyridine-2-carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2400644.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2400654.png)

![5-(HYDROXYMETHYL)-8-METHYL-3-(5-{[4-(PROPAN-2-YL)PHENYL]AMINO}-1,3,4-THIADIAZOL-2-YL)-2H-PYRANO[2,3-C]PYRIDIN-2-ONE](/img/structure/B2400656.png)
![N-methyl-N-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide](/img/structure/B2400658.png)
![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2400659.png)
![methyl 3-(3-bromophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400660.png)

